(ラセミ体)テノホビルアラフェナミド-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tenofovir Alafenamide-D5 (diastereomers) is a deuterated form of Tenofovir Alafenamide, a nucleotide reverse transcriptase inhibitor used primarily in the treatment of HIV and Hepatitis B infections. The compound is a lipophilic prodrug of Tenofovir, which allows for better absorption and distribution within the body, particularly in lymphatic tissues .
科学的研究の応用
Tenofovir Alafenamide-D5 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterated compounds.
Biology: Investigated for its effects on cellular metabolism and enzyme interactions.
Medicine: Used in the development of antiviral therapies for HIV and Hepatitis B.
Industry: Employed in the production of pharmaceuticals and as a standard for quality control.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Tenofovir Alafenamide-D5 involves several steps, including the synthesis of the deuterated intermediate and its subsequent conversion to the final product. The synthetic route typically involves the use of chiral resolving agents such as Proline or Phenylalanine to obtain diastereomeric salts, which are then separated and purified .
Industrial Production Methods
Industrial production of Tenofovir Alafenamide-D5 follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of diastereomers. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Tenofovir Alafenamide-D5 undergoes various chemical reactions, including:
Oxidation: Conversion of the prodrug to its active form, Tenofovir.
Reduction: Reduction of intermediates during synthesis.
Substitution: Introduction of deuterium atoms to form the deuterated compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For the conversion of intermediates.
Reducing agents: For the reduction steps.
Chiral resolving agents: Such as Proline or Phenylalanine for diastereomer separation.
Major Products Formed
The major product formed from these reactions is Tenofovir Alafenamide-D5, which is then further processed to obtain the final pharmaceutical product .
作用機序
Tenofovir Alafenamide-D5 exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV and Hepatitis B viruses. The compound is converted to its active form, Tenofovir diphosphate, within the cells. This active form competes with natural nucleotides, leading to the termination of viral DNA synthesis .
類似化合物との比較
Similar Compounds
Tenofovir Disoproxil Fumarate: Another prodrug of Tenofovir, but with different pharmacokinetic properties.
Emtricitabine: Often used in combination with Tenofovir Alafenamide for HIV treatment.
Lamivudine: Another nucleoside reverse transcriptase inhibitor used in similar therapeutic contexts.
Uniqueness
Tenofovir Alafenamide-D5 is unique due to its deuterated form, which provides improved stability and pharmacokinetic properties compared to its non-deuterated counterparts. This results in better absorption, distribution, and reduced toxicity, making it a preferred choice in antiviral therapies .
特性
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33?/m1/s1/i5D,6D,7D,8D,9D |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEKQSIMHVQZJK-UZFIYRAASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OP(=O)(CO[C@H](C)CN2C=NC3=C(N=CN=C32)N)N[C@@H](C)C(=O)OC(C)C)[2H])[2H] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N6O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。